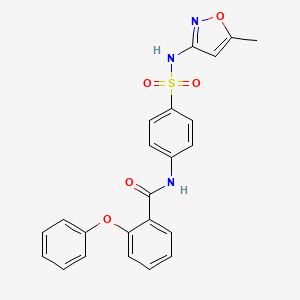

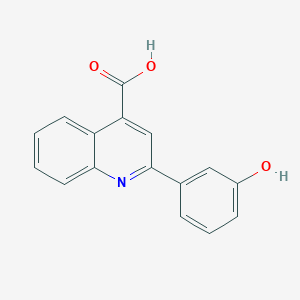

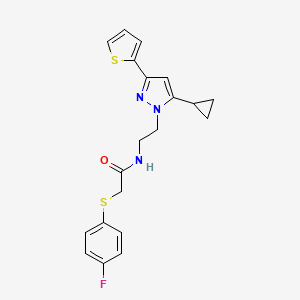

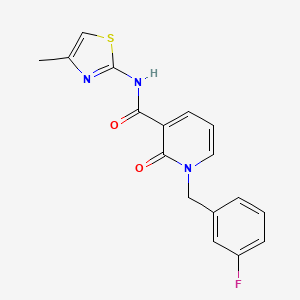

![molecular formula C8H10N2O2S B2689499 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid CAS No. 889972-97-8](/img/structure/B2689499.png)

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

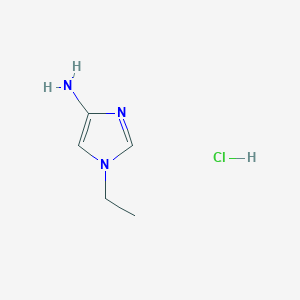

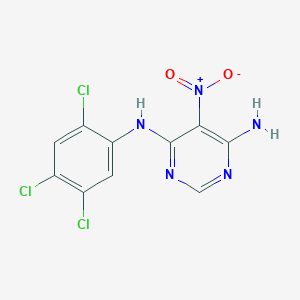

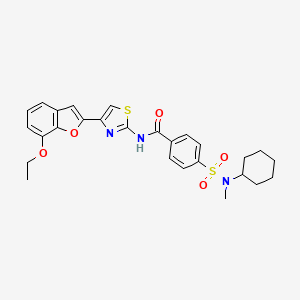

“3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” is a compound with the molecular formula C8H10N2O2S . It is a derivative of the fused imidazo[2,1-b][1,3]thiazole ring system, which includes well-known compounds with a broad range of pharmaceutical applications such as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Molecular Structure Analysis

The molecular structure of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O) . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule , and the 13C NMR spectrum provides information about the carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be influenced by the structure of the starting materials. For example, the reaction of 2-aminothiazoles with bromo ketones occurred under mild conditions, and the type of product depended on the structure of the starting reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be inferred from its spectroscopic data. The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups, hydrogen atoms, and carbon atoms in the molecule, respectively .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Anti-Cancer Potential : Researchers have explored the anticancer properties of 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid. Its unique structure may interfere with cancer cell growth pathways, making it a potential lead compound for novel anticancer drugs .

Organocatalysis and Asymmetric Synthesis

- Catalyst Design : The spatial arrangement of the five-membered ring in 5,6-dihydroimidazo[2,1-b][1,3]thiazoles offers opportunities for asymmetric catalysis. Researchers have investigated its use as a chiral catalyst in organic transformations, particularly in enantioselective reactions.

Orientations Futures

The future directions for the study of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” could include further exploration of its biological activities and potential pharmaceutical applications, given the broad range of activities exhibited by other imidazo[2,1-b][1,3]thiazole derivatives . Additionally, new synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization, could be explored .

Propriétés

IUPAC Name |

3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQILRGACQTHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol](/img/structure/B2689419.png)

![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)

![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)

![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)

![1-[4-[2-(Methylsulfanylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2689439.png)